
1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid is a chemical compound with the CAS number 1374652-18-2 . It is offered by several suppliers for research and development purposes.
Synthesis Analysis
While there is no direct information available on the synthesis of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid, related compounds have been synthesized using various methods. For example, 1,2-dihydro-3-methyl-2-oxoquinoxaline-6-carboxylic acid was prepared and coupled with various amino acid tri/tetrapeptide methyl esters to afford new quinoxalopeptide derivatives . Another method involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .Wissenschaftliche Forschungsanwendungen
Antioxidant Applications
Research has demonstrated that analogs of ethoxyquin, such as 1,2-dihydro-2,2,4-trimethylquinoline derivatives, exhibit potent antioxidant properties. These compounds, including isoquinoline derivatives, are used for protecting valuable polyunsaturated fatty acids in fish meal against oxidation, highlighting their essential role in preserving the nutritional quality and safety of animal feed A. J. de Koning, 2002. This application is crucial for the aquaculture industry, where the prevention of spontaneous combustion and rancidity of fish meal is a significant concern.
Therapeutic Potential
Isoquinolines, particularly tetrahydroisoquinoline derivatives, have been recognized for their therapeutic potentials, such as anticancer and neuroprotective effects. A review covering patents between 2010 and 2015 highlighted the diverse therapeutic activities of these derivatives, including their roles in combating cancer, malaria, central nervous system disorders, and cardiovascular diseases I. Singh, P. Shah, 2017. The wide range of applications underscores the compound's versatility and potential as a scaffold for developing new medications.
Enzymatic Biocatalysis
The impact of carboxylic acids, including isoquinoline carboxylic acids, on biocatalysis has been studied, with findings indicating that such compounds can inhibit microbial growth at concentrations below the desired yield and titer. This property is leveraged in biotechnological applications, such as the production of biofuels and biochemicals, where these acids can serve as precursors or intermediates L. Jarboe, Liam A. Royce, Ping-huai Liu, 2013. Understanding the inhibitory mechanisms of these acids on microbes aids in developing strategies to increase microbial tolerance and, consequently, production efficiencies.
Analytical and Synthetic Chemistry
Isoquinoline derivatives are pivotal in analytical and synthetic chemistry for the development of novel synthetic routes and methodologies. For instance, Fischer synthesis of indoles from arylhydrazones, involving isoquinoline compounds, illustrates the compound's role in synthesizing complex heterocyclic structures, which are essential in pharmaceutical chemistry R. Fusco, F. Sannicolo, 1978. Such synthetic applications are critical for the creation of new drugs and materials.
Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that indole derivatives, which share a similar heterocyclic system, have been found to bind with high affinity to multiple receptors . This suggests that 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to interact with their targets and induce changes that can lead to various biological effects . It’s plausible that 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid operates in a similar manner.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound influences multiple biochemical pathways.
Action Environment
It’s generally recommended to handle such compounds in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .
Eigenschaften
IUPAC Name |
2-methyl-1-oxoisoquinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-12-5-4-7-6-8(11(14)15)2-3-9(7)10(12)13/h2-6H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMKDCNNTMDWNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


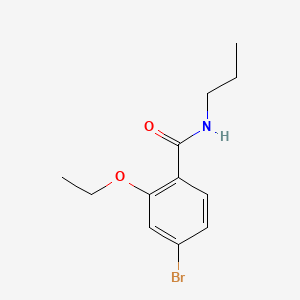
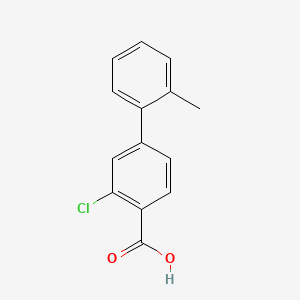
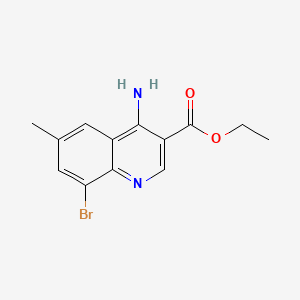
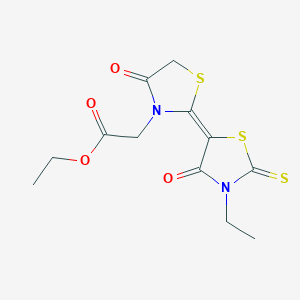
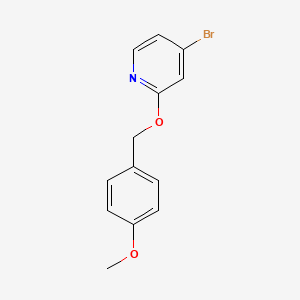


![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-methyl-, exo- (9CI)](/img/no-structure.png)
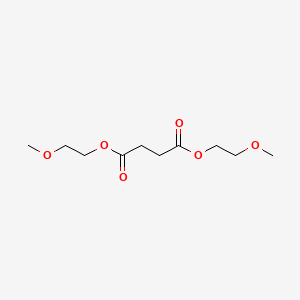
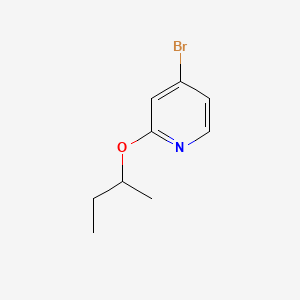

![2-bromo-N-[[4-[[(2-bromoacetyl)amino]methyl]cyclohexyl]methyl]acetamide](/img/structure/B577982.png)